Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate
CAS No.: 320420-94-8
VCID: VC5612883
Molecular Formula: C17H13NO2S
Molecular Weight: 295.36
* For research use only. Not for human or veterinary use.

Description |
Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate is a synthetic organic compound with the molecular formula C17H13NO2S. It is characterized by its unique structure, which combines a phenyl ring with a thiazole moiety attached to a benzoate ester. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and chemical properties. Biological ActivitiesWhile specific biological activities of methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate are not extensively reported, compounds with similar thiazole moieties have shown promising pharmacological properties. Thiazoles are known for their anticonvulsant, antibacterial, and antitumor activities . The presence of a phenyl ring attached to the thiazole could potentially enhance lipophilicity and biological activity. Applications and Future DirectionsGiven the structural features of methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate, it may be explored for various applications in medicinal chemistry, particularly in the development of new drugs with improved pharmacokinetic profiles. Further research is needed to fully elucidate its potential biological activities and applications. Safety and HandlingMethyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate, like many organic compounds, requires careful handling. It is advisable to consult safety data sheets (SDS) for specific precautions, as general warnings include potential skin and eye irritation and respiratory issues . |
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CAS No. | 320420-94-8 |
Product Name | Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate |
Molecular Formula | C17H13NO2S |
Molecular Weight | 295.36 |
IUPAC Name | methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate |
Standard InChI | InChI=1S/C17H13NO2S/c1-20-17(19)14-9-7-13(8-10-14)16-18-15(11-21-16)12-5-3-2-4-6-12/h2-11H,1H3 |
Standard InChIKey | WHQGTUOPWSBROE-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=CC=C3 |
Solubility | not available |
PubChem Compound | 1483680 |
Last Modified | Aug 17 2023 |
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